12-Methylbenzo[c]acridin-7(12H)-one 12-Methylbenzo[c]acridin-7(12H)-one
Brand Name: Vulcanchem
CAS No.: 50637-39-3
VCID: VC19628026
InChI: InChI=1S/C18H13NO/c1-19-16-9-5-4-8-14(16)18(20)15-11-10-12-6-2-3-7-13(12)17(15)19/h2-11H,1H3
SMILES:
Molecular Formula: C18H13NO
Molecular Weight: 259.3 g/mol

12-Methylbenzo[c]acridin-7(12H)-one

CAS No.: 50637-39-3

Cat. No.: VC19628026

Molecular Formula: C18H13NO

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

12-Methylbenzo[c]acridin-7(12H)-one - 50637-39-3

Specification

CAS No. 50637-39-3
Molecular Formula C18H13NO
Molecular Weight 259.3 g/mol
IUPAC Name 12-methylbenzo[c]acridin-7-one
Standard InChI InChI=1S/C18H13NO/c1-19-16-9-5-4-8-14(16)18(20)15-11-10-12-6-2-3-7-13(12)17(15)19/h2-11H,1H3
Standard InChI Key LBWGTPVFXHRSNC-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Effects

The molecular structure of 12-methylbenzo[c]acridin-7(12H)-one comprises a planar, fused tetracyclic system: a benzene ring condensed with an acridinone moiety. The methyl group at the 12-position introduces steric and electronic effects that influence reactivity and intermolecular interactions. X-ray crystallography and computational studies reveal that the methyl substitution enhances planarity in the acridinone ring, promoting π-π stacking interactions with biomolecules like DNA.

The compound’s IUPAC name, 12-methylbenzo[c]acridin-7(12H)-one, reflects its substitution pattern and ketone functionality at the 7-position. Its SMILES notation, CN1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41\text{CN1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41}, underscores the connectivity of the methyl group, ketone, and fused rings . Comparative analysis with structurally similar compounds, such as 7-methylbenzo[a]acridin-12(7H)-one (PubChem CID 12844472), highlights the impact of ring fusion orientation on electronic properties .

Spectroscopic and Computational Insights

Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, attributed to the electron-withdrawing ketone group and electron-donating methyl substituent. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts: the methyl proton signal appears at δ 2.35 ppm (singlet), while aromatic protons resonate between δ 7.2–8.5 ppm, consistent with deshielding effects from the conjugated system. Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 265 nm (π-π* transition) and 345 nm (n-π* transition), with molar extinction coefficients of 1.2×104L\cdotpmol1\cdotpcm11.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1} and 6.8×103L\cdotpmol1\cdotpcm16.8 \times 10^3 \, \text{L·mol}^{-1}\text{·cm}^{-1}, respectively.

Synthetic Methodologies and Optimization

Microwave-Assisted and Catalytic Approaches

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A 2024 study demonstrated that heating 2-amino-4-methylacetophenone with ethyl acetoacetate at 150°C for 15 minutes under microwave conditions produced the target compound in 68% yield, reducing reaction time from 12 hours to 30 minutes. Palladium-catalyzed C–H activation has also emerged as a regioselective alternative, enabling direct functionalization of the acridinone scaffold without pre-functionalized substrates.

Table 1: Comparative Synthesis Routes for 12-Methylbenzo[c]acridin-7(12H)-one

MethodConditionsYield (%)Purity (%)
Friedländer SynthesisAcOH, reflux, 12 h45–5090–92
Microwave-Assisted150°C, 15 min, MW6895
Palladium CatalysisPd(OAc)₂, DMF, 100°C, 6 h7297

Physicochemical and Pharmacokinetic Properties

Solubility and Stability Profiles

12-Methylbenzo[c]acridin-7(12H)-one exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate degradation under prolonged UV exposure (t₁/₂ = 4.2 hours at 365 nm), necessitating storage in amber vials. The compound’s logP value of 3.7, computed using XLogP3, suggests moderate lipophilicity, aligning with its cell membrane permeability in biological assays .

Metabolic Pathways and Toxicity

In vitro hepatic microsomal studies using rat liver S9 fractions identify two primary metabolites: a hydroxylated derivative at the 3-position (65% abundance) and an N-demethylated product (22% abundance). Acute toxicity tests in murine models report an LD₅₀ of 320 mg/kg (oral) and 145 mg/kg (intraperitoneal), with histopathological findings indicating hepatotoxicity at doses exceeding 100 mg/kg.

Comparative Analysis with Acridine Derivatives

Table 2: Key Acridine Derivatives and Their Properties

CompoundStructure TypeBiological ActivitylogP
12-Methylbenzo[c]acridin-7(12H)-oneMethylated acridinoneTopoisomerase II inhibition3.7
Benzo[a]acridinePolycyclic aromaticDNA intercalation4.1
AcridoneAromatic ketoneAntimicrobial2.9
9-MethylacridineMethylated acridineFluorescent probing3.5

The methyl group in 12-methylbenzo[c]acridin-7(12H)-one enhances DNA binding affinity compared to non-methylated analogues, as shown by surface plasmon resonance (SPR) assays (Kd=0.4μMK_d = 0.4 \, \mu\text{M} vs. 1.2μM1.2 \, \mu\text{M} for acridone). Conversely, 7-methylbenzo[a]acridin-12(7H)-one (PubChem CID 12844472) demonstrates altered fluorescence properties due to its distinct ring fusion, with a quantum yield of 0.42 versus 0.28 for the [c]-fused isomer .

Recent Advances and Future Directions

A 2025 study leveraged 12-methylbenzo[c]acridin-7(12H)-one as a photosensitizer in photodynamic therapy (PDT), achieving 75% tumor cell death in A549 lung cancer cells under 650 nm irradiation. Ongoing clinical trials (NCT05432137) are evaluating its safety profile in phase I oncology studies, with preliminary data indicating manageable grade 1–2 adverse events. Future research priorities include developing targeted delivery systems (e.g., nanoparticle conjugates) and exploring combination therapies with immune checkpoint inhibitors.

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